![molecular formula C18H19Cl2N3O3S B2701274 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide CAS No. 700855-87-4](/img/structure/B2701274.png)
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide
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Description
The compound “2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide” is a chemical compound with a molecular weight of 428.3g/mol. It is related to other compounds such as “ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate” which has a molecular weight of 312.39 .
Synthesis Analysis
The synthesis of related compounds involves the use of various techniques. For instance, the synthesis of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides involves the use of a potent D3 ligand with a high level of selectivity for D3 over D2 . Another study involved the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives .Scientific Research Applications
- Targeting Poly (ADP-Ribose) Polymerase (PARP) : Researchers have synthesized thiouracil amide compounds containing this molecule. These compounds exhibit moderate to significant efficacy against human estrogen receptor-positive breast cancer cells. Notably, compound 5e demonstrated an IC50 value of 18 μM. Additionally, compounds 5a and 5e inhibit PARP1 activity, enhance cleavage of PARP1, promote phosphorylation of H2AX, and increase CASPASE 3/7 activity .
- Norfloxacin Analogues : Novel piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues have been designed and synthesized. These compounds show potential as antimicrobial agents. Further biological evaluation is ongoing .
- Sulfonamides and Alkylated Piperazine Derivatives : A series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide sulfonamides and alkylated piperazine derivatives were synthesized. Some of these compounds exhibited significant antibacterial, antifungal, and anthelmintic activity .
Breast Cancer Treatment
Antimicrobial Agents
Antibacterial, Antifungal, and Anthelmintic Activity
properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S/c19-14-6-7-16(20)17(12-14)21-18(24)13-22-8-10-23(11-9-22)27(25,26)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELMLSPKOVMFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide |
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